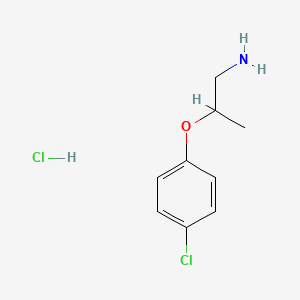

2-(4-Chlorophenoxy)propan-1-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Characterization

The compound 2-(4-Chlorophenoxy)propan-1-amine hydrochloride is systematically named according to IUPAC rules as follows:

- Root structure : Propan-1-amine backbone (3-carbon chain with an amine group at position 1).

- Substituents : A 4-chlorophenoxy group (-O-C₆H₄-Cl) attached to the second carbon of the propane chain.

- Salt form : Hydrochloride counterion associated with the amine group.

The structural formula is represented as:

$$ \text{CH}3-\text{CH}(\text{O}-\text{C}6\text{H}4-\text{Cl})-\text{CH}2-\text{NH}_2 \cdot \text{HCl} $$

Key structural features include:

- A chlorinated aromatic ring (4-chlorophenyl group) connected via an ether linkage.

- A secondary amine protonated to form a hydrochloride salt.

SMILES Notation :

CC(CN)OC1=CC=C(C=C1)Cl.Cl

InChIKey :

GCTQVZFPPFPESL-UHFFFAOYSA-N

Molecular Weight :

222.11 g/mol (calculated from $$ \text{C}9\text{H}{13}\text{Cl}_2\text{NO} $$) .

CAS Registry Number and Molecular Formula Validation

CAS Registry Number :

152973-80-3 .

Molecular Formula :

$$ \text{C}9\text{H}{13}\text{Cl}_2\text{NO} $$

| Element | Quantity |

|---|---|

| Carbon (C) | 9 atoms |

| Hydrogen (H) | 13 atoms |

| Chlorine (Cl) | 2 atoms |

| Nitrogen (N) | 1 atom |

| Oxygen (O) | 1 atom |

Validation:

Properties

IUPAC Name |

2-(4-chlorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVNQCNTUWHJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenoxy)propan-1-amine hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a chlorophenyl group attached to a propan-1-amine backbone, which influences its interaction with various biological systems. This article explores the biological activities associated with this compound, highlighting relevant research findings, case studies, and comparative data.

The molecular formula of this compound is , with a molar mass of approximately 169.65 g/mol. The presence of the chlorine atom on the phenyl ring is crucial for its pharmacological properties.

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits potential antidepressant and anxiolytic effects. It interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that structural analogs of this compound modulate these neurotransmitters effectively, suggesting that this compound may have similar properties.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study evaluating synthetic derivatives showed that compounds similar to this compound exhibited minimal inhibitory concentrations (MIC) ranging from 2.5 to 10 µg/ml against various bacterial strains, indicating a bactericidal mechanism . This suggests potential applications in treating infections caused by multidrug-resistant bacteria.

Study on Neurotransmitter Modulation

A notable case study involved testing the effects of this compound on rat models to assess its impact on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, correlating with increased serotonin receptor activity. This supports the hypothesis that the compound may function as an effective anxiolytic agent.

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives of this compound displayed notable antibacterial activity, with some compounds achieving MIC values lower than those of established antibiotics .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | C9H12ClN·HCl | Antidepressant, Antimicrobial | Potential anxiolytic effects; modulates serotonin levels |

| 3-(4-Chlorophenoxy)propan-1-amine hydrochloride | C9H13ClN·HCl | Antimicrobial | Exhibited MIC values comparable to antibiotics |

| N-(2-Chloroethyl)propan-2-amine hydrochloride | C5H13ClN·HCl | Antimicrobial | Structural differences lead to varied efficacy |

Scientific Research Applications

Antimalarial Activity

Recent studies have indicated that derivatives of 2-(4-chlorophenoxy)propan-1-amine exhibit promising antimalarial properties. For instance, compounds synthesized from this amine have shown potent activity against Plasmodium falciparum, including strains resistant to conventional treatments. In vitro assays demonstrated low nanomolar IC50 values, indicating effective inhibition of the parasite's growth without significant toxicity to mammalian cells .

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| 2-(4-Chlorophenoxy)propan-1-amine derivative | 5.0 | >700 |

Antichlamydial Activity

Another notable application is in the treatment of chlamydial infections. Compounds based on this amine have been tested for their ability to reduce chlamydial infection in human cell lines. One study reported an IC50 value of 5.2 µg/mL, demonstrating significant efficacy against Chlamydia while maintaining low toxicity levels .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives can inhibit bacterial growth in the low micromolar range, making them potential candidates for developing new antibiotics .

Case Study 1: Antimalarial Screening

In a systematic screening of antimalarial compounds, several derivatives of 2-(4-chlorophenoxy)propan-1-amine were synthesized and tested against multiple strains of P. falciparum. The results highlighted that the modifications to the amine structure significantly enhanced antimalarial potency while reducing cytotoxicity to human cells.

Case Study 2: Chlamydia Infection Model

A study focused on the effects of a specific derivative of 2-(4-chlorophenoxy)propan-1-amine on chlamydial infections in HEp-2 cells. The compound showed a dose-dependent reduction in chlamydial inclusion numbers and sizes, indicating its potential as a therapeutic agent against chlamydial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Homologs

3-(4-Chlorophenoxy)propan-1-amine Hydrochloride (CAS 152973-80-3)

- Molecular Formula: C₉H₁₃Cl₂NO (including HCl).

- Key Differences: The 4-chlorophenoxy group is attached to the third carbon of the propane chain instead of the second.

[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine Hydrochloride

Fluorinated Analogs

1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1803588-71-7)

- Molecular Formula : C₁₀H₁₅ClFN.

- Key Differences : Replaces the chlorine atom with fluorine and introduces a methyl branch at the second carbon. Fluorine’s smaller size and lower electronegativity compared to chlorine may reduce electronic effects on the aromatic ring, while branching increases steric hindrance .

1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS 1955554-65-0)

- Molecular Formula : C₉H₁₃ClFN.

- Key Differences: The fluorine substituent is in the ortho position on the phenyl ring.

Branching and Tertiary Amines

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

- Structural Features: Contains a tertiary amine due to the 2-methyl group.

Simplified Backbone Derivatives

2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8)

- Molecular Formula : C₉H₁₄ClN.

- Key Differences: Lacks the ether linkage (phenoxy group), replacing it with a direct phenyl attachment. This simplification removes the oxygen atom’s polarity, reducing hydrogen-bonding capacity and aqueous solubility .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: Compounds like 2-(4-chlorophenoxy)propan-1-amine hydrochloride are intermediates in synthesizing dual-acting modulators (e.g., FFAR1/FFAR4 allosteric modulators), where substituent positioning and halogen type influence target selectivity .

- Physicochemical Properties : Fluorinated analogs generally exhibit lower molecular weights and altered electronic profiles compared to chlorinated derivatives, which can optimize pharmacokinetic properties .

- Biological Activity : Tertiary amines (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-amine HCl) may enhance blood-brain barrier penetration due to increased lipophilicity, making them candidates for central nervous system-targeted drugs .

Preparation Methods

Amination of 4-Chlorophenoxy Propanol Derivatives

One common approach involves starting from 4-chlorophenol derivatives and converting them into 2-(4-chlorophenoxy)propan-1-amine through a multi-step sequence:

- Step 1: Synthesis of 2-(4-chlorophenoxy)propan-1-ol or related intermediates by etherification of 4-chlorophenol with epichlorohydrin or similar alkylating agents.

- Step 2: Conversion of the alcohol group to a good leaving group (e.g., tosylate or mesylate).

- Step 3: Nucleophilic substitution with ammonia or an amine source to introduce the amine functionality at the propan-1-position.

- Step 4: Formation of the hydrochloride salt by bubbling anhydrous HCl gas through the amine solution or by treatment with HCl in an organic solvent.

This method benefits from commercially available starting materials and allows for good control over regioselectivity and stereochemistry.

Direct Synthesis via Substituted Phenoxyalkylamines

An alternative method involves direct synthesis from substituted phenoxyalkylamines:

- Reaction of 2-bromo- or 2-chloropropan-1-amine derivatives with 4-chlorophenol under basic conditions to form the ether linkage.

- Subsequent purification and treatment with hydrochloric acid to obtain the hydrochloride salt.

This method is efficient for producing various substituted phenoxypropan-1-amines by varying the phenol or amine components.

Microwave-Assisted One-Pot Synthesis

A more recent and efficient synthetic route employs microwave irradiation to accelerate the reaction steps:

- Amines are reacted with aromatic aldehydes in the presence of molecular sieves or acidic clays to form imines.

- These imines are converted into hydrochloride salts by treatment with anhydrous HCl gas.

- The process can be conducted in a one-pot fashion using microwave heating at controlled temperatures (e.g., 100 °C) and power settings (e.g., 150 W), significantly reducing reaction times and improving yields.

This method was reported for related amines and can be adapted for 2-(4-chlorophenoxy)propan-1-amine hydrochloride synthesis, providing a streamlined and scalable approach.

Reaction Conditions and Optimization

- Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents. THF is preferred in coupling reactions to avoid side reactions such as Smiles rearrangement.

- Catalysts and Reagents: Molecular sieves and acidic clays (e.g., Montmorillonite K-10) facilitate imine formation. Anhydrous hydrogen chloride gas is used for salt formation.

- Temperature and Time: Microwave irradiation at 100 °C for 30 minutes is effective for imine formation and subsequent conversion steps.

- Purification: The final hydrochloride salt is typically isolated by precipitation with diethyl ether, filtration through Celite, and washing with methanol to obtain pure product.

Summary of Preparation Methods in Tabular Form

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amination of 4-chlorophenoxypropan-1-ol derivatives | 4-Chlorophenol, epichlorohydrin, ammonia | Tosylation/mesylation, nucleophilic substitution, HCl gas | Good regioselectivity, commercial availability | Multi-step, moderate reaction times |

| Direct substitution of phenoxyalkylamines | 2-Bromo- or 2-chloropropan-1-amine, 4-chlorophenol | Basic conditions, HCl treatment | Efficient, adaptable to various substrates | Requires careful control of conditions |

| Microwave-assisted one-pot synthesis | Amines, aromatic aldehydes, molecular sieves | Microwave irradiation (100 °C, 150 W), HCl gas | Rapid, scalable, improved yields | Requires microwave equipment |

Research Findings and Yields

- The microwave-assisted method reported yields around 48% for related amine hydrochloride salts, with melting points in the range of 180–183 °C, indicating good purity and crystallinity.

- The choice of solvent and coupling agents significantly affects the outcome; for example, THF is preferred over DMF to prevent side reactions in coupling steps involving sulfonyl or phenoxy derivatives.

- Electron-withdrawing substituents on the phenoxy ring, such as chlorine at the para position, influence biological activity and can affect reaction kinetics during synthesis.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenoxy)propan-1-amine hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-chlorophenol with a propan-1-amine derivative. Key steps include:

-

Reagent Selection : Use alkyl halides (e.g., 1-chloropropane) or epoxide intermediates for coupling with 4-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF) .

-

Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) .

-

Optimization : Vary temperature (60–100°C), solvent polarity, and catalyst (e.g., phase-transfer catalysts) to enhance regioselectivity .

Condition Yield (%) Purity (HPLC) DMF, 80°C 72 98.5% EtOH, 60°C 65 97.2% THF, 100°C 68 96.8% Data adapted from synthetic protocols for analogous phenoxypropanamine derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the 4-chlorophenoxy group (δ 7.2–7.4 ppm aromatic protons) and propan-1-amine backbone (δ 2.6–3.1 ppm for CH₂NH₂) .

- HPLC-MS : Employ a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<1%) and verify molecular ion peaks ([M+H]⁺ at m/z 216.1) .

- Elemental Analysis : Validate Cl content (theoretical: ~16.4%) to confirm stoichiometry .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in airtight containers .

- Light Sensitivity : Protect from UV exposure to prevent phenoxy group degradation (observe discoloration as an indicator) .

- Hygroscopicity : Use desiccants (silica gel) to mitigate hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

-

Analog Synthesis : Modify the phenoxy group (e.g., replace Cl with CF₃ or OCH₃) and compare bioactivity .

-

Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-serotonin) to assess affinity for monoamine transporters .

-

Computational Modeling : Perform docking studies with serotonin transporter (SERT) models to predict binding modes .

Analog IC₅₀ (SERT) Selectivity (vs. DAT) 2-(4-Cl-phenoxy)propan-1-amine 12 nM 15-fold 2-(4-CF₃-phenoxy)propan-1-amine 8 nM 8-fold

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Controlled Solubility Testing : Use standardized buffers (pH 1–10) and quantify solubility via UV-Vis spectroscopy (λmax = 270 nm) .

- Confounding Factors : Assess the impact of counterions (e.g., freebase vs. hydrochloride) and crystallinity (via XRD) .

- Reproducibility : Collaborate with independent labs to validate results under identical conditions .

Q. What computational strategies are effective in predicting the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., N-demethylation) .

- Metabolite Synthesis : Prepare predicted metabolites (e.g., hydroxylated derivatives) and confirm structures via LC-MS/MS .

- Enzyme Inhibition Assays : Test inhibitory effects on CYP2D6 and CYP3A4 using human liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.